molecular formula C11H11N3O2 B3129280 4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-66-5

4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3129280
CAS No.: 339020-66-5
M. Wt: 217.22 g/mol
InChI Key: WIWPTOHDMKFURN-UHFFFAOYSA-N
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Description

4-[(2-Methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2-methoxyanilino substituent attached to the pyrazolone core. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological and material science applications. The compound’s molecular formula is inferred as C17H15N3O2 (based on similar analogs like those in ), with a molecular weight of ~293.32 g/mol . The 2-methoxy group on the aniline moiety may enhance solubility compared to non-polar substituents, while the conjugated system could influence electronic properties.

Properties

IUPAC Name

4-[(2-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-9(10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWPTOHDMKFURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-methoxyaniline with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of inflammatory pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations:

Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., CF3 in ) often require harsher conditions (e.g., 140°C) but yield thermally stable products. Triazole-containing analogs () achieve high yields (96%) due to their stable heterocyclic systems .

Solubility and Bioavailability: The 2-methoxy group in the target compound may improve water solubility compared to halogenated analogs (e.g., ). Lipinski’s rule compliance (e.g., ) suggests drug-like properties for dimethylamino-substituted derivatives .

Table 2: Physicochemical and Functional Properties

Compound logP* Hydrogen Bond Donors Polar Surface Area (Ų) Biological Activity
Target Compound ~2.53 (inferred from ) 2 ~54.8 Unknown; requires further study.
TSE-1 () N/A 1 N/A Antifibrotic (IC50 not reported) .
Compound 10 () N/A 1 N/A Potential antiviral activity (IR peaks suggest carbonyl and imine bonds) .
4-[(2-Hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one () N/A 2 N/A Medicinal use implied (e.g., anti-inflammatory) .

*logP: Octanol-water partition coefficient (measure of lipophilicity).

Key Observations:

  • logP Values : The target compound’s inferred logP (~2.53) suggests moderate lipophilicity, balancing membrane permeability and solubility .
  • Bioactivity : Trifluoromethyl groups () enhance metabolic stability and receptor binding, while methoxy groups (target compound) may modulate electronic effects for target-specific interactions.

Biological Activity

4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, a compound with the molecular formula C11H11N3O2, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 2-methoxyaniline with a suitable pyrazolone derivative. The reaction is generally performed in the presence of a catalyst such as acetic acid under reflux conditions. The product is then isolated through filtration and recrystallization.

Chemical Structure

The compound features a unique structure that includes a pyrazolone core and a methoxyaniline moiety. This structural configuration contributes to its distinct chemical and biological properties.

Preliminary studies suggest that this compound acts primarily as an enzyme inhibitor. It is believed to bind to specific active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a potential modulator of inflammatory pathways.

Case Studies and Research Findings

  • Enzyme Inhibition : Research indicates that this compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. In vitro assays have shown promising results in inhibiting viral replication and cellular growth associated with DHODH activity .
  • Antioxidant Activity : Studies have demonstrated that pyrazole derivatives exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of related compounds has been evaluated through various assays, indicating potential therapeutic applications .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has shown effectiveness in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .

Comparative Analysis

A comparison with similar compounds reveals that while many pyrazole derivatives exhibit biological activity, this compound stands out due to its unique structural features and specific enzyme inhibitory actions.

Compound NameStructureBiological Activity
5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrioneStructureAntiviral
4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-oneStructureAnti-inflammatory
This compound StructureEnzyme inhibition (DHODH), anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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